1-(2-Isopropoxyethyl)piperazine hydrochloride
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Overview
Description
1-(2-Isopropoxyethyl)piperazine hydrochloride is a chemical compound with a piperazine ring substituted with an isopropoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyethyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-isopropoxyethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and impurities, making the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropoxyethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isopropoxyethyl group can be replaced with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .
Scientific Research Applications
1-(2-Isopropoxyethyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxyethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)piperazine hydrochloride
- 1-(2-Methoxyethyl)piperazine hydrochloride
- 1-(2-Ethoxyethyl)piperazine hydrochloride
Comparison: 1-(2-Isopropoxyethyl)piperazine hydrochloride is unique due to its isopropoxyethyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H21ClN2O |
---|---|
Molecular Weight |
208.73 g/mol |
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c1-9(2)12-8-7-11-5-3-10-4-6-11;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
JVAPIQKLTBQSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1CCNCC1.Cl |
Origin of Product |
United States |
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